molecular formula C10H20N2O3 B13964752 1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one

1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one

Cat. No.: B13964752
M. Wt: 216.28 g/mol
InChI Key: MITNJEHCDLPYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a butyl group, two hydroxyl groups, and a trimethylimidazolidinone core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one typically involves the cyclization of N-(alkoxycarbonyl) derivatives of 2-methyl-2-methylaminopropanol oxime. This process is carried out under alkaline conditions, often using phosphorus pentoxide as a dehydrating agent . The reaction conditions are carefully controlled to ensure the formation of the desired imidazolidinone ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation under reduced pressure to remove solvents and by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The butyl group or hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and imidazolidinone core play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

  • 3,4-Dihydroxy-1,5,5-trimethylimidazolidin-2-one
  • 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene

Uniqueness: 1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one is unique due to its butyl group and specific hydroxylation pattern, which confer distinct chemical and biological properties compared to similar compounds. These features make it particularly valuable in applications requiring precise molecular interactions and specific reactivity .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

1-butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one

InChI

InChI=1S/C10H20N2O3/c1-5-6-7-11-8(13)12(15)9(2,3)10(11,4)14/h14-15H,5-7H2,1-4H3

InChI Key

MITNJEHCDLPYTC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)N(C(C1(C)O)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.